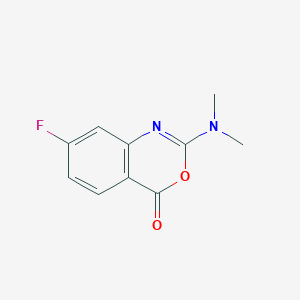
3-Acetylphenyl 2-nitrobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzene derivatives like 3-Acetylphenyl 2-nitrobenzene-1-sulfonate often involves electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring, which is especially stable due to the delocalization of its six pi electrons . The general mechanism involves two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 3-Acetylphenyl 2-nitrobenzene-1-sulfonate is complex. The molecule contains a total of 36 bond(s). There are 25 non-H bond(s), 15 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 1 ether(s) (aromatic), and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Redox Condensation Reactions: A method for synthesizing 2-aroylbenzothiazoles, including pharmacologically relevant derivatives, through redox condensation of o-halonitrobenzenes, acetophenones, and elemental sulfur has been demonstrated. This process is notable for its efficiency, highlighting elemental sulfur's role as both a nucleophile and a redox agent (T. Nguyen et al., 2015).
- Selective Ortho Substitution: Vicarious nucleophilic substitution in nitroarenes with chloromethylphenyl sulfone exhibits selectivity towards the ortho position to the nitro group, offering an efficient synthesis route for disubstituted nitrobenzene derivatives (M. Mąkosza et al., 1984).
Sensor Development and Selective Adsorption
- Metal-Organic Frameworks (MOFs): A study on a microporous anionic MOF showcased its potential for post-synthetic modification with lanthanides, resulting in materials that could serve as luminescent probes for detecting nitrobenzene. Moreover, its ability to selectively adsorb methylene blue highlights its utility in environmental cleanup (M. Guo et al., 2017).
Environmental Analysis
- Detection of Sulfonates in Wastewater: A method involving solid-phase extraction and ion-pair liquid chromatography has been developed for enriching and detecting aromatic sulfonates in industrial wastewater. This method proved effective for quantifying various sulfonates, including 3-nitrobenzenesulfonate, in textile wastewater, demonstrating its relevance for monitoring water pollution (Beat. Altenbach et al., 1995).
Probing Metabolic Activation in Human Enzymes
- Study on Environmental Contaminants: Research into the metabolic activation of 3-nitrobenzanthrone by human acetyltransferases and sulfotransferase provides insights into its mutagenic effects, emphasizing the role of these enzymes in the bioactivation of potential carcinogens (V. Arlt et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, Sodium 3-nitrobenzenesulfonate, indicates that it may cause an allergic skin reaction and causes serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and wear eye protection/face protection and protective gloves .
Zukünftige Richtungen
Photocatalysis provides an avenue to achieve high nitrobenzene conversion and high selectivity towards aniline at room temperature and low hydrogen pressure, which is in line with sustainable development strategies . Designing efficient photocatalysts is a crucial step in selective hydrogenation of nitrobenzene (SHN), and several photocatalysts have been explored for photocatalytic SHN .
Eigenschaften
IUPAC Name |
(3-acetylphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-10(16)11-5-4-6-12(9-11)21-22(19,20)14-8-3-2-7-13(14)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJCJHWGLPOSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylphenyl 2-nitrobenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767292.png)
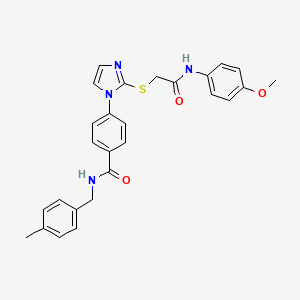

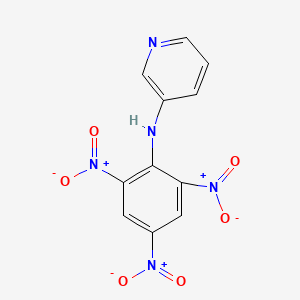
![7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767298.png)
![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)
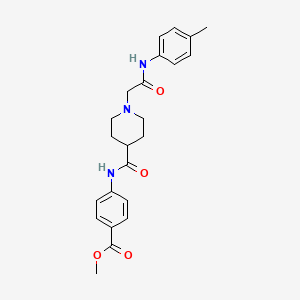
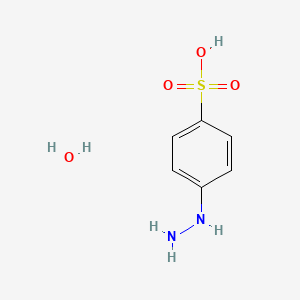


![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2767306.png)
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767308.png)
![5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2767310.png)
